molecular formula C24H36O B12558619 6-Tetradecylnaphthalen-2-OL CAS No. 144850-50-0

6-Tetradecylnaphthalen-2-OL

Cat. No.: B12558619
CAS No.: 144850-50-0
M. Wt: 340.5 g/mol
InChI Key: ARTPVTZDRUYQGB-UHFFFAOYSA-N
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Description

6-Tetradecylnaphthalen-2-OL is a chemical compound belonging to the class of naphthalenes, which are characterized by two ortho-fused benzene rings. This compound is known for its unique structure, where a tetradecyl chain is attached to the naphthalene ring at the 6th position, and a hydroxyl group is attached at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tetradecylnaphthalen-2-OL typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

6-Tetradecylnaphthalen-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its antimicrobial and antioxidant properties.

    Medicine: Potential use in the development of new pharmaceuticals due to its biological activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 6-Tetradecylnaphthalen-2-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the long tetradecyl chain can interact with lipid membranes, affecting their fluidity and permeability. These interactions can lead to various biological effects, such as antimicrobial activity and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tetradecylnaphthalen-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a single tetradecyl chain and a hydroxyl group at specific positions on the naphthalene ring differentiates it from other naphthalene derivatives and contributes to its unique reactivity and applications .

Properties

CAS No.

144850-50-0

Molecular Formula

C24H36O

Molecular Weight

340.5 g/mol

IUPAC Name

6-tetradecylnaphthalen-2-ol

InChI

InChI=1S/C24H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-15-16-23-20-24(25)18-17-22(23)19-21/h15-20,25H,2-14H2,1H3

InChI Key

ARTPVTZDRUYQGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=CC2=C(C=C1)C=C(C=C2)O

Origin of Product

United States

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